molecular formula C6H11NO5 B14443033 2-(Nitrooxy)hexanoic acid CAS No. 73276-32-1

2-(Nitrooxy)hexanoic acid

Cat. No.: B14443033
CAS No.: 73276-32-1
M. Wt: 177.16 g/mol
InChI Key: JEDGAPUZBUOYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Nitrooxy)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nitrooxy group (-ONO2) attached to the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrooxy)hexanoic acid typically involves the nitration of hexanoic acid. One common method is the reaction of hexanoic acid with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitrooxy group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar nitration process but on a larger scale. The process involves the use of high-purity hexanoic acid and nitric acid, along with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Nitrooxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form different products.

    Reduction: The nitrooxy group can be reduced to form amines or other derivatives.

    Substitution: The nitrooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Scientific Research Applications

2-(Nitrooxy)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Nitrooxy)hexanoic acid involves the release of nitric oxide (NO), a signaling molecule with various physiological effects. The nitrooxy group undergoes enzymatic or chemical reduction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways involved in vasodilation, inflammation, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: Lacks the nitrooxy group and has different chemical properties.

    Nitroalkanes: Contain nitro groups but differ in their overall structure and reactivity.

    Other nitrooxy carboxylic acids: Similar in structure but may have different chain lengths or substituents.

Uniqueness

2-(Nitrooxy)hexanoic acid is unique due to the presence of both the carboxylic acid and nitrooxy functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

73276-32-1

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

2-nitrooxyhexanoic acid

InChI

InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9)

InChI Key

JEDGAPUZBUOYQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)O[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.